2H-1-Benzopyran-3-amine, 3,4-dihydro-N,N,6-trimethyl-, hydrochloride
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Overview
Description
2H-1-Benzopyran-3-amine, 3,4-dihydro-N,N,6-trimethyl-, hydrochloride is a chemical compound with a complex structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N,N,6-trimethyl-, hydrochloride typically involves multiple steps. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with appropriate amine derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-amine, 3,4-dihydro-N,N,6-trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2H-1-Benzopyran-3-amine, 3,4-dihydro-N,N,6-trimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N,N,6-trimethyl-, hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride: This compound has a similar core structure but with different substituents, leading to distinct properties and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole]: Known for its photochromic properties, this compound is used in optical data storage.
Uniqueness
What sets 2H-1-Benzopyran-3-amine, 3,4-dihydro-N,N,6-trimethyl-, hydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61190-31-6 |
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Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
N,N,6-trimethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-4-5-12-10(6-9)7-11(8-14-12)13(2)3;/h4-6,11H,7-8H2,1-3H3;1H |
InChI Key |
HGVHPTIPBXSKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2)N(C)C.Cl |
Origin of Product |
United States |
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